molecular formula C12H12N2O2 B7525713 N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide

N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide

Cat. No.: B7525713
M. Wt: 216.24 g/mol
InChI Key: ULOQYANUUCAZPA-UHFFFAOYSA-N
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Description

N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring attached to a phenyl group, which is further connected to an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8(15)14-11-5-3-10(4-6-11)12-7-13-9(2)16-12/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOQYANUUCAZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide typically involves the following steps:

    Acylation: The initial step involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide.

    Cyclodehydration: The intermediate product undergoes cyclodehydration in the presence of sulfuric acid, leading to the formation of 2-methyl-5-phenyloxazole.

    Sulfochlorination: The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, resulting in the formation of 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride.

    Ammonolysis: Finally, the sulfonyl chloride derivative is treated with an aqueous ammonia solution to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic compounds.

    Substitution: The phenyl ring and oxazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, reduced heterocycles, and functionalized phenylacetamides .

Scientific Research Applications

N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antiproliferative activities.

    Medicine: Research explores its use as a lead compound for developing new drugs targeting various diseases.

    Industry: It finds applications in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but studies suggest its potential as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide
  • N-(4-Methoxyphenyl)acetamide

Uniqueness

N-(4-(2-Methyloxazol-5-yl)phenyl)acetamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties.

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